(5-Benzyloxolan-2-yl)methanamine, also known as rac-[(2R,5S)-5-benzyloxolan-2-yl]methanamine, is a chiral amine compound with the molecular formula and a molecular weight of 191.27 g/mol. This compound features a benzyloxolan ring, which is a cyclic ether, along with a methanamine functional group. Its unique structure grants it various potential applications in chemical synthesis and biological studies .
(5-Benzyloxolan-2-yl)methanamine is classified as an organic compound, specifically a chiral amine. Chiral amines are significant in medicinal chemistry due to their role in drug development and synthesis of biologically active molecules.
The synthesis of (5-Benzyloxolan-2-yl)methanamine can be achieved through several methods, often involving the formation of the benzyloxolan ring followed by the introduction of the methanamine group.
Detailed synthetic routes may involve multi-step processes including:
The molecular structure of (5-Benzyloxolan-2-yl)methanamine can be represented by its InChI key: WJGRLWUHRJWBBV-UHFFFAOYSA-N. The canonical SMILES notation is C1CC(OC1CC2=CC=CC=C2)CN, indicating the presence of both aliphatic and aromatic components .
InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2(5-Benzyloxolan-2-yl)methanamine can participate in various chemical reactions typical for amines, including:
The reactivity of this compound is influenced by the electron-donating properties of the benzyloxolan ring, which can stabilize intermediates during nucleophilic attacks.
The mechanism of action for (5-Benzyloxolan-2-yl)methanamine involves its interaction with specific biological targets such as receptors or enzymes.
(5-Benzyloxolan-2-yl)methanamine is typically encountered as a liquid at room temperature.
Key chemical properties include:
Relevant data includes:
(5-Benzyloxolan-2-yl)methanamine has several scientific uses:
This compound's unique structural features and properties make it valuable across various fields of research and industry .
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: